molecular formula C12H14N2O2 B3260340 (E)-1-(2-nitrostyryl)pyrrolidine CAS No. 32989-69-8

(E)-1-(2-nitrostyryl)pyrrolidine

Cat. No.: B3260340
CAS No.: 32989-69-8
M. Wt: 218.25 g/mol
InChI Key: PUBVPFSOLOXTIV-UHFFFAOYSA-N
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Description

(E)-1-(2-nitrostyryl)pyrrolidine is an organic compound that belongs to the class of nitrostyryl derivatives It is characterized by the presence of a nitro group attached to a styryl moiety, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-nitrostyryl)pyrrolidine typically involves the reaction of 2-nitrobenzaldehyde with pyrrolidine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-nitrostyryl)pyrrolidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The styryl moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Oxidation: Potassium permanganate, chromium trioxide

    Substitution: Halogens (chlorine, bromine), nitric acid

Major Products Formed

    Reduction: (E)-1-(2-aminostyryl)pyrrolidine

    Oxidation: (E)-1-(2-nitrosostyryl)pyrrolidine, this compound

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

(E)-1-(2-nitrostyryl)pyrrolidine has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, such as antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-nitrostyryl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-nitrostyryl)pyrrolidine
  • (E)-1-(4-nitrostyryl)pyrrolidine
  • (E)-1-(2-nitrostyryl)piperidine

Uniqueness

(E)-1-(2-nitrostyryl)pyrrolidine is unique due to the specific position of the nitro group on the styryl moiety, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties or synthetic utility.

Properties

IUPAC Name

1-[2-(2-nitrophenyl)ethenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-14(16)12-6-2-1-5-11(12)7-10-13-8-3-4-9-13/h1-2,5-7,10H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBVPFSOLOXTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709769
Record name 1-[2-(2-Nitrophenyl)ethenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32989-69-8
Record name 1-[2-(2-Nitrophenyl)ethenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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